molecular formula C21H22F3NO3 B6561708 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 1091075-08-9

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B6561708
CAS No.: 1091075-08-9
M. Wt: 393.4 g/mol
InChI Key: MPEREYNMSBHNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative with a molecular formula of C21H22F3NO3 and a molecular weight of 393.4 g/mol . This compound is characterized by a complex molecular architecture featuring a 3-(trifluoromethyl)benzamide moiety linked to a tetrahydropyran (oxane) ring system that is further substituted with a 2-methoxyphenyl group . Benzamide compounds are frequently investigated in medicinal chemistry and chemical biology for their diverse pharmacological properties. Structurally related amides and benzamides are known to exhibit a broad spectrum of biological activities and are considered important pharmacophores in drug discovery efforts . Some trifluoromethyl-substituted benzamides have been identified as potential inhibitors of specific biological targets; for instance, certain benzamide and nicotinamide compounds have been explored for activity against hematologic cancers, including leukemia . Furthermore, compounds with cationic amphiphilic properties, which can include certain complex benzamides, have been studied for their ability to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism associated with drug-induced phospholipidosis . This makes such compounds valuable as chemical tools for probing lysosomal function and phospholipid metabolism in cellular models. The presence of the tetrahydropyran and 2-methoxyphenyl groups suggests potential for interaction with various biological targets. The compound is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a building block in organic synthesis, and a candidate for high-throughput screening in drug discovery programs. Researchers can utilize this compound to explore structure-activity relationships, particularly around the trifluoromethyl benzamide pharmacophore.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO3/c1-27-18-8-3-2-7-17(18)20(9-11-28-12-10-20)14-25-19(26)15-5-4-6-16(13-15)21(22,23)24/h2-8,13H,9-12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEREYNMSBHNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS Number: 1091075-10-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22F3NO3, with a molecular weight of 393.4 g/mol. The compound features a methoxyphenyl group, an oxane ring, and a trifluoromethylbenzamide moiety, which contribute to its biological properties.

PropertyValue
CAS Number1091075-10-3
Molecular FormulaC21H22F3NO3
Molecular Weight393.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, benzofuran derivatives have been shown to suppress metastasis in hepatocellular carcinoma (HCC) cells by inhibiting cell motility and migration through mechanisms involving the epithelial–mesenchymal transition (EMT) pathway. These findings suggest that the oxane structure may play a role in modulating similar pathways in this compound .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research on related compounds has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of related compounds on Huh7 cells, revealing that concentrations above 5 μM significantly suppressed cell viability. The IC50 values were determined to be 48.22 μM at 24 hours and 38.15 μM at 48 hours .
    • Non-cytotoxic concentrations were used to assess anti-metastatic potential, showing that treatment inhibited wound closure in scratch assays, indicating reduced motility .
  • Docking Studies :
    • Molecular docking studies have been employed to elucidate the binding interactions of similar compounds with target proteins. These studies help predict the pharmacological effectiveness of this compound by identifying key amino acid interactions .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to the inhibition of critical signaling pathways involved in cell proliferation and migration, particularly in cancerous cells.

Comparison with Similar Compounds

Structural Analog 1: N-((3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide (CAS: 954720-60-6)

Structural Differences :

  • Heterocyclic Core: The analog replaces the oxane ring with a 2-oxooxazolidinone ring, a five-membered lactam, which increases rigidity compared to the flexible oxane .
  • Substituent Position : The methoxy group is at the 4-position of the phenyl ring (vs. 2-methoxy in the target compound).

Functional Implications :

  • The target compound’s oxane ring may instead favor CNS or anti-inflammatory targets.
  • Metabolic Stability: The oxazolidinone’s lactam structure could confer resistance to hydrolysis compared to the oxane’s ether linkage.
Property Target Compound CAS 954720-60-6
Molecular Weight ~434 (estimated) 394.3
Heterocyclic Core Oxane (tetrahydropyran) Oxazolidinone
Key Substituent Position 2-Methoxyphenyl 4-Methoxyphenyl
Potential Applications Agrochemicals, CNS agents Antimicrobials

Structural Analog 2: N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Structural Differences :

  • Heterocyclic Additions : Incorporates a thiazole and oxadiazole ring, both electron-withdrawing groups (EWGs), vs. the target’s electron-donating 2-methoxyphenyl .

Functional Implications :

  • Solubility : Thiazole and oxadiazole may reduce solubility compared to the methoxyphenyl group.
Property Target Compound Thiazolyl-Oxadiazole Analog
Aromatic Substituents 2-Methoxyphenyl (EDG) Thiazole, oxadiazole (EWG)
LogP (Estimated) ~3.5 ~4.2
Likely Targets Lipophilic receptors Enzymes with polar active sites

Structural Analog 3: 2-Methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Structural Differences :

  • Triazole Core : Features a 1,2,4-triazole ring with a sulfanyl linkage, introducing hydrogen-bonding capacity absent in the target’s oxane .

Functional Implications :

  • Synthetic Complexity : The sulfanyl and triazole groups require multi-step synthesis, unlike the target’s simpler oxane formation.

Pharmacological Context: D3 Dopamine Receptor Ligands (WC 44 and WW-III-55)

Key Differences :

  • Substituents : WC 44 contains a piperazine ring, while the target uses an oxane. Piperazines are common in CNS drugs for enhanced solubility and receptor interaction .
  • Trifluoromethyl Group : Shared with the target, suggesting similar metabolic stability.
Property Target Compound WC 44
Nitrogen Heterocycle Oxane Piperazine
LogP (Estimated) ~3.5 ~2.8
Likely Application Lipophilic targets CNS receptors (D3 dopamine)

Preparation Methods

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

The trifluoromethyl benzoyl component is typically derived from 3-(trifluoromethyl)benzoic acid (CAS 433-97-6). Two principal methods dominate industrial and laboratory settings:

Method 1: Direct Chlorination

3-(Trifluoromethyl)benzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions:

C6H4(CF3)COOH+SOCl2refluxC6H4(CF3)COCl+SO2+HCl\text{C}6\text{H}4(CF3)COOH + SOCl2 \xrightarrow{\text{reflux}} \text{C}6\text{H}4(CF3)COCl + SO2 + HCl

Conditions :

  • Solvent: Toluene or dichloromethane

  • Temperature: 60–80°C

  • Catalysts: None required

  • Yield: 85–92%

Method 2: Nitrile Hydrolysis Pathway

Adapted from patent CN113698315A, this approach avoids hazardous chlorinating agents:

  • Cyanation : 3-Bromo-5-(trifluoromethyl)benzene reacts with CuCN in DMF at 120°C to form 3-cyano-5-(trifluoromethyl)benzene.

  • Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl (6M) at 100°C.

  • Chlorination : As in Method 1.
    Advantages : Higher purity (>97%) and reduced environmental impact.

Step 1: Construction of the Oxane Ring

The tetrahydropyran (oxane) core is synthesized via acid-catalyzed cyclization of 2-methoxyphenyl-substituted diols:

HOCH2C(C6H42OCH3)CH2OHH+Oxane derivative\text{HOCH}2C(C6H4-2-OCH3)CH_2OH \xrightarrow{H^+} \text{Oxane derivative}

Conditions :

  • Catalyst: p-Toluenesulfonic acid (pTSA, 10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

  • Yield: 78%

Step 2: Introduction of the Aminomethyl Group

Reductive amination of the oxane ketone intermediate with ammonium acetate and sodium cyanoborohydride:

Oxane-C=O+NH4OAcNaBH3CNOxane-CH2NH2\text{Oxane-C=O} + NH4OAc \xrightarrow{\text{NaBH}3\text{CN}} \text{Oxane-CH}2\text{NH}2

Optimized Parameters :

  • Solvent: Methanol

  • pH: 6–7 (buffered with acetic acid)

  • Yield: 65–70%

Amide Bond Formation Strategies

Coupling the two intermediates requires careful selection of activating agents and bases. Three methods are prevalent:

Schotten-Baumann Reaction

Procedure :
3-(Trifluoromethyl)benzoyl chloride is added dropwise to a solution of [4-(2-methoxyphenyl)oxan-4-yl]methanamine in aqueous NaOH (10%) and dichloromethane.
Conditions :

  • Temperature: 0–5°C (ice bath)

  • Reaction Time: 2 hours

  • Yield: 60–68%

Carbodiimide-Mediated Coupling

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

Acid+AmineEDCl/HOBtAmide\text{Acid} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{Amide}

Conditions :

  • Solvent: DMF or THF

  • Base: N,N-Diisopropylethylamine (DIPEA, 2 eq)

  • Yield: 82–88%

Uranium-Based Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in DCM:
Advantages : Faster reaction (30 minutes), higher yields (90–94%).
Drawbacks : Higher cost and sensitivity to moisture.

Purification and Characterization

Chromatographic Purification

  • Normal-phase silica gel chromatography (eluent: hexane/ethyl acetate 3:1) removes unreacted starting materials.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmacological studies.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, ArH), 7.65 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 4.20 (s, 2H, CH₂NH), 3.85 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 433.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Schotten-Baumann60–6892–9512–15Moderate
EDCl/HOBt82–8895–9818–22High
HATU90–9498–9935–40Limited

Key Observations :

  • EDCl/HOBt offers the best balance of yield and cost for industrial-scale production.

  • HATU is preferred for small-scale, high-purity applications.

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group increases susceptibility to hydrolysis under basic conditions. Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF over DMF).

  • Lowering reaction temperatures during coupling.

Oxane Ring Stereochemistry

The tetrahydropyran ring’s chair conformation influences biological activity. Controlled cyclization (e.g., slow addition of diol in Step 1.2) ensures predominant equatorial positioning of the 2-methoxyphenyl group .

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide with high yield and purity?

  • Answer : The synthesis requires multi-step optimization:

  • Step 1 : Coupling of the oxan-4-ylmethyl group with the 2-methoxyphenyl moiety under controlled pH and temperature to avoid side reactions .
  • Step 2 : Amidation using 3-(trifluoromethyl)benzoyl chloride, with catalysts like Na₂CO₃ to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Purity (>95%) can be confirmed via HPLC .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to prevent premature crystallization .

Q. Which spectroscopic and analytical methods are most effective for structural characterization of this compound?

  • Answer : A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : HRMS (ESI) for molecular weight validation and fragmentation pattern analysis .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, CF₃ vibrations at 1150–1250 cm⁻¹) .

Q. What primary biological targets have been investigated for this benzamide derivative?

  • Answer : Preliminary studies suggest interactions with:

  • Enzymes : Kinases (e.g., EGFR) and cytochrome P450 isoforms, assessed via enzyme inhibition assays .
  • Receptors : G-protein-coupled receptors (GPCRs), evaluated using radioligand binding assays .
  • Pathways : Apoptosis modulation in cancer cell lines (e.g., MCF-7, A549), measured via flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the trifluoromethyl group in bioactivity?

  • Answer :

  • Analog Synthesis : Replace CF₃ with Cl, CH₃, or H to compare activity .
  • Assays : Test analogs in parallel for cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and solubility (logP measurements) .
  • Computational Modeling : Density Functional Theory (DFT) to calculate electron-withdrawing effects of CF₃ on binding affinity .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Answer :

  • Standardized Protocols : Use uniform assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
  • Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, accounting for experimental biases .

Q. How can molecular docking and machine learning enhance mechanistic understanding of this compound?

  • Answer :

  • Docking Workflow : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Validate with mutagenesis studies on predicted binding residues .
  • Machine Learning : Train QSAR models on datasets of benzamide derivatives to predict novel targets or optimize substituent groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.